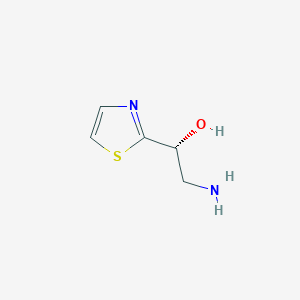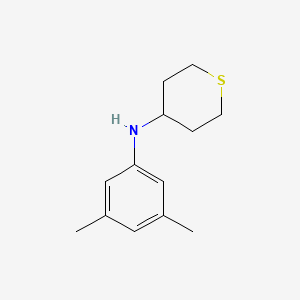![molecular formula C9H14N2O3 B15275389 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings. Piperidine is a six-membered ring containing one nitrogen atom, while oxazolidine is a five-membered ring containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione precursors. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a suitable oxazolidine-2,4-dione precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine.
Oxazolidine derivatives: Compounds containing the oxazolidine ring, such as linezolid and tedizolid.
Uniqueness
3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its combination of piperidine and oxazolidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(piperidin-4-ylmethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2 |
Clave InChI |
GZXLGOKRAXUHPT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C(=O)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

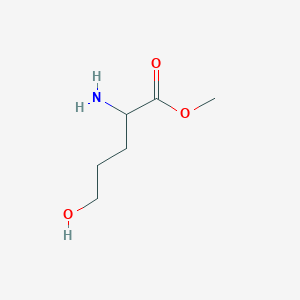

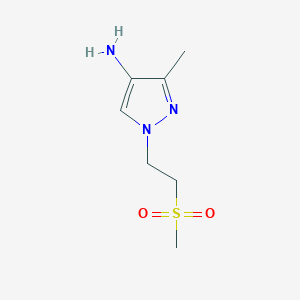
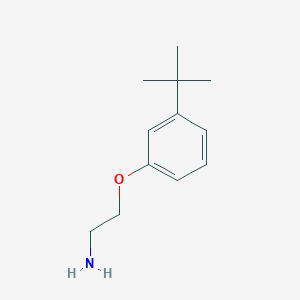


![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)

